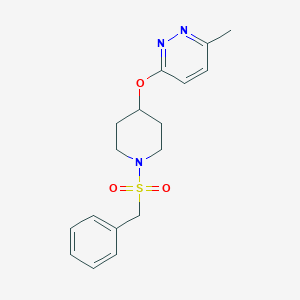
2-(4-Fluorophenyl)-5-(pyridin-2-yl)-1,3,4-oxadiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “2-(4-Fluorophenyl)-5-(pyridin-2-yl)-1,3,4-oxadiazole” belongs to the class of organic compounds known as oxadiazoles . Oxadiazoles are compounds containing an oxadiazole ring, which is a five-membered aromatic ring with two nitrogen atoms, one oxygen atom, and two carbon atoms .
Synthesis Analysis
The synthesis of oxadiazoles often involves the cyclization of appropriate precursors, such as carboxylic acids, amidoximes, or hydrazides . The exact method would depend on the specific substituents on the oxadiazole ring .Molecular Structure Analysis
The molecular structure of a compound like this would typically be determined using techniques such as X-ray crystallography, NMR spectroscopy, and infrared spectroscopy .Chemical Reactions Analysis
Oxadiazoles can participate in various chemical reactions. Their reactivity is often influenced by the substituents on the oxadiazole ring .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound like this would typically be determined using techniques such as melting point determination, NMR spectroscopy, and mass spectrometry .Aplicaciones Científicas De Investigación
Antimicrobial and Antifungal Agents
- A study synthesized novel fluorinated pyrazole encompassing pyridyl 1,3,4-oxadiazole motifs and found that some derivatives showed potent antibacterial activity, particularly against methicillin-resistant Staphylococcus aureus (MRSA) (Desai et al., 2016).
- Another research synthesized N-{[5-aryl/alkyl-1,3,4-oxadiazol-2-yl]methyl}pyridin-2-amine derivatives, which showed significant antimicrobial and antifungal activities, with certain compounds being effective against human cell lines of various cancers (Ahsan & Shastri, 2015).
- A similar compound, 5-Pyridin-4-yl-1,3,4-oxadiazole-2-thiol, was investigated for its antimicrobial activities, showing good to moderate activity against a range of microbes (Bayrak et al., 2009).
Herbicidal Activity
- Research into 5-chloro-3-fluorophenoxypyridines with a 1,3,4-oxadiazole ring found these compounds exhibited moderate to high herbicidal activity against various weeds (Tajik & Dadras, 2011).
Anticancer Agents
- The amine derivatives of 5-[5-(chloromethyl)-1, 3, 4-oxadiazol-2-yl]-2-(4-fluorophenyl)-pyridine were synthesized and showed in vitro anticancer activity against various human cancer cell lines (Vinayak et al., 2017).
Organic Light-Emitting Diodes (OLEDs)
- Certain 1,3,4-oxadiazole derivatives were used as materials in OLEDs, improving device performance like reduced driving voltages and high efficiency (Shih et al., 2015).
Fluorescent Sensors
- A pyridine-based 1,3,4-oxadiazole derivative was synthesized as a fluorescence turn-on sensor for the selective detection of Ag+ ions, showcasing its potential in analytical applications (Zheng et al., 2013).
Electroluminescent Devices
- Pyridine and oxadiazole-containing materials were synthesized for use in electroluminescent devices, demonstrating improved electron injection and device efficiency (Oyston et al., 2005).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
2-(4-fluorophenyl)-5-pyridin-2-yl-1,3,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8FN3O/c14-10-6-4-9(5-7-10)12-16-17-13(18-12)11-3-1-2-8-15-11/h1-8H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEPBEIQUHPCEFI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=NN=C(O2)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8FN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Fluorophenyl)-5-(pyridin-2-yl)-1,3,4-oxadiazole | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

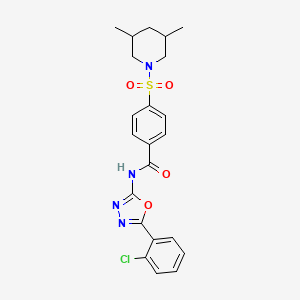
![2-[(5E)-5-[(3-bromophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid](/img/structure/B2466884.png)

![(2E)-1-(1-Hydroxynaphthalen-2-YL)-3-[3-methoxy-4-(pyrrolidin-1-YL)phenyl]prop-2-EN-1-one](/img/structure/B2466886.png)
![N-((3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2466887.png)
![Methyl 7-chloropyrrolo[1,2-a]pyrazine-3-carboxylate](/img/structure/B2466889.png)
![(3R)-3-Methyl-2-azaspiro[4.4]nonan-1-one](/img/structure/B2466891.png)
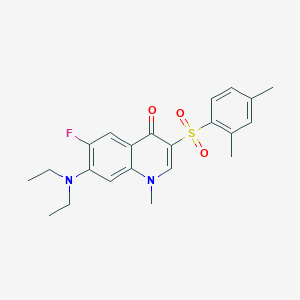
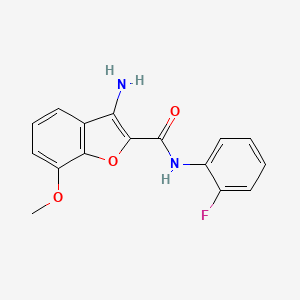
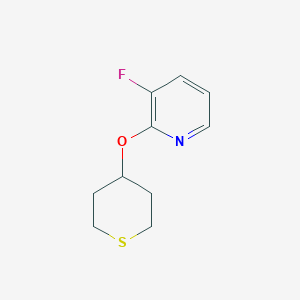
![N-(4-butylphenyl)-2-((2-oxo-1-(pyridin-4-ylmethyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2466899.png)

![N-benzyl-2-(3'-(4-fluorophenyl)-7-methyl-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)acetamide](/img/structure/B2466902.png)
